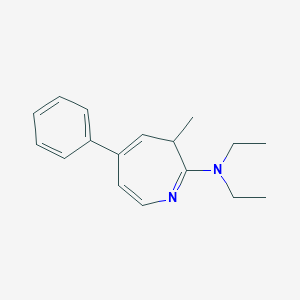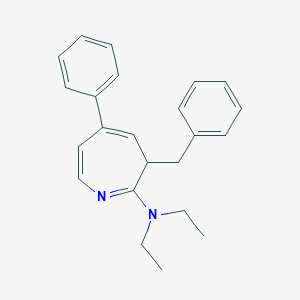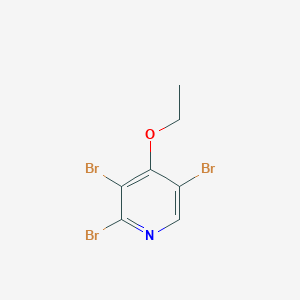
2,3,5-Tribromo-4-ethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Tribromo-4-ethoxypyridine is a chemical compound with the molecular formula C7H6Br3NO and a molecular weight of 359.84 g/mol . This compound is characterized by the presence of three bromine atoms attached to a pyridine ring, making it a tribrominated pyridine derivative. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including ethyl 2,3,5-tribromopyridin-4-yl ether, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of ethyl 2,3,5-tribromopyridin-4-yl ether, the starting materials would include 2,3,5-tribromopyridine and ethyl alcohol.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes . For ethyl 2,3,5-tribromopyridin-4-yl ether, the Williamson ether synthesis remains the most practical method for industrial production.
化学反应分析
Types of Reactions
2,3,5-Tribromo-4-ethoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
科学研究应用
2,3,5-Tribromo-4-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which ethyl 2,3,5-tribromopyridin-4-yl ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
2,3,5-Tribromo-4-ethoxypyridine can be compared with other brominated pyridine derivatives, such as:
2,3,5-Tribromopyridine: Lacks the ethyl ether group, making it less versatile in certain synthetic applications.
Ethyl 2,3-dibromopyridin-4-yl ether: Contains fewer bromine atoms, which can affect its reactivity and binding properties.
Ethyl 2,3,5-tribromopyridin-4-yl acetate: An ester derivative with different chemical properties and applications.
The uniqueness of ethyl 2,3,5-tribromopyridin-4-yl ether lies in its combination of bromine atoms and the ethyl ether group, which provides a balance of reactivity and stability for various applications.
属性
分子式 |
C7H6Br3NO |
|---|---|
分子量 |
359.84g/mol |
IUPAC 名称 |
2,3,5-tribromo-4-ethoxypyridine |
InChI |
InChI=1S/C7H6Br3NO/c1-2-12-6-4(8)3-11-7(10)5(6)9/h3H,2H2,1H3 |
InChI 键 |
PCZGFESWEXJAGH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=NC=C1Br)Br)Br |
规范 SMILES |
CCOC1=C(C(=NC=C1Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


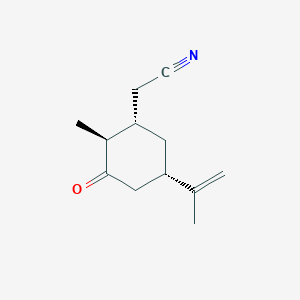
![5-Cyano-7-isopropenyl-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-2-spiro-2'-[1,3]-dioxolane](/img/structure/B372413.png)

![3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexene-1-carbaldehyde](/img/structure/B372417.png)
![{3,3-Dimethyl-2-[(phenylsulfanyl)methyl]-1-cyclohexen-1-yl}methanol](/img/structure/B372418.png)
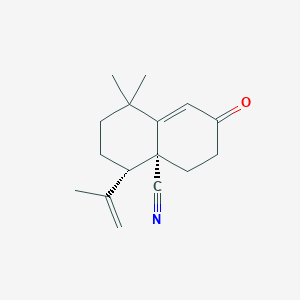
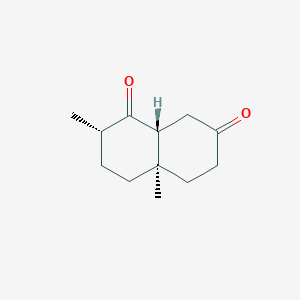

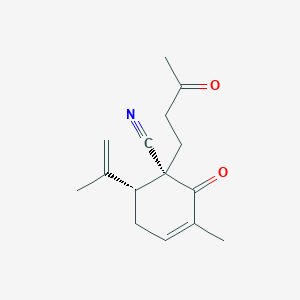
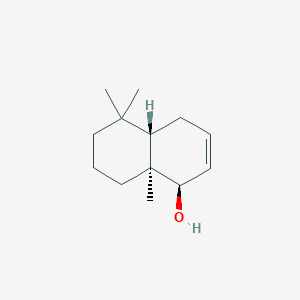
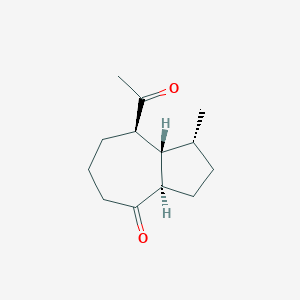
![5-Decylhexahydrofuro[2,3-b]furan-2-ol](/img/structure/B372431.png)
